molecular formula C23H32O6 B075234 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate CAS No. 1250-97-1

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate

Cat. No. B075234
CAS RN: 1250-97-1
M. Wt: 404.5 g/mol
InChI Key: ALEXXDVDDISNDU-VVCDUNCFSA-N
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Description

The compound "11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate" is part of a broad class of corticosteroids, which are pivotal in a wide array of biological processes. Steroids, including this compound, are synthesized from cholesterol and serve various critical functions in organisms, such as acting as signaling molecules and being involved in metabolic pathways related to stress responses, immune function, and homeostasis.

Synthesis Analysis

The synthesis of closely related compounds, such as 19,21-dihydroxypregn-4-ene-3,20-dione, involves complex chemical reactions, starting from simpler steroid precursors. The process often requires multiple steps, including the 'hypoiodite reaction', Henbest acetoxylation, and specific oxidation steps, showcasing the intricate methodology needed to introduce hydroxyl groups at precise positions within the steroid framework (Kirk & Yeoh, 1983).

Molecular Structure Analysis

The molecular structure of steroids, including "11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate," features a cyclopentanoperhydrophenanthrene ring system. This foundational structure is modified by the presence of hydroxyl groups and an acetate group, which significantly influence the molecule's reactivity, polarity, and biological activity. Structural analyses, such as X-ray crystallography, are often employed to elucidate the exact arrangement of atoms within the molecule, revealing insights into its chemical behavior and interaction with biological systems.

Chemical Reactions and Properties

Steroids undergo a variety of chemical reactions, including oxidation, reduction, and hydroxylation, which modify their structure and function. For instance, the photochemical reaction of steroid derivatives can lead to the formation of new compounds with unique structures and potentially different biological activities. Such transformations are critical for the synthesis of novel steroids with tailored properties for specific applications (Obayashi, Mizuta, & Noguchi, 1979).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various hydroxylated derivatives of corticosteroids, including compounds related to "11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate", have been extensively studied. These studies involve the preparation of steroids with specific hydroxylation patterns, achieved through methods like autoxidation or oxidation with specific reagents, and their identification through techniques such as nuclear magnetic resonance, infrared, and mass spectrometry. Such research contributes to the understanding of steroid chemistry and the development of new synthetic routes for steroid hormones and their analogs (Kraan et al., 1993).

Microbial Hydroxylation

  • Microbial hydroxylation of pregnenolone derivatives represents another significant area of research. This process involves the transformation of steroid precursors into more hydroxylated forms using various fungi, which could lead to the production of medically relevant steroids. The identification of new metabolites through such microbial processes helps in expanding the repertoire of available steroid compounds with potential therapeutic applications (Choudhary et al., 2005).

Biological Actions and Receptor Interactions

  • The biological actions of steroid compounds, including their interactions with specific receptors, have been investigated to understand their potential therapeutic uses better. For instance, studies on glucocorticoid alkylating agents aim to explore their ability to inhibit cell growth and interact with glucocorticoid receptors, which could have implications for cancer therapy and other conditions where glucocorticoid activity is relevant (El Masry et al., 1977).

Metabolic Pathways and Impurities

  • Understanding the metabolic pathways and the formation of impurities in steroid synthesis is crucial for developing safe and effective pharmaceuticals. Research in this area includes the identification and characterization of by-products and metabolites in the synthesis of steroid medications, which is essential for quality control and ensuring the safety of steroid-based therapies (Guo et al., 2006).

properties

IUPAC Name

[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXXDVDDISNDU-VVCDUNCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858940
Record name Epihydrocortisone 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate

CAS RN

1250-97-1
Record name (11α)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epi-Hydrocortisone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epihydrocortisone 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EPI-HYDROCORTISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO6X7W9IAN
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